molecular formula C9H17NS B13968772 2-Azaspiro[4.4]nonan-7-ylmethanethiol

2-Azaspiro[4.4]nonan-7-ylmethanethiol

Cat. No.: B13968772
M. Wt: 171.31 g/mol
InChI Key: GWUYUEVTGOKQSO-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonan-7-ylmethanethiol is a chemical compound characterized by a spirocyclic structure containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-7-ylmethanethiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common approach is to start with a suitable spirocyclic precursor and then introduce the thiol group through nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonan-7-ylmethanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the spirocyclic core .

Scientific Research Applications

2-Azaspiro[4.4]nonan-7-ylmethanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-7-ylmethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological processes, making the compound a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.4]nonan-7-ylmethanethiol is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms.

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-azaspiro[4.4]nonan-8-ylmethanethiol

InChI

InChI=1S/C9H17NS/c11-6-8-1-2-9(5-8)3-4-10-7-9/h8,10-11H,1-7H2

InChI Key

GWUYUEVTGOKQSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CC1CS

Origin of Product

United States

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